molecular formula C7H11NO4S B1278279 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- CAS No. 210827-34-2

2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-

Cat. No. B1278279
M. Wt: 205.23 g/mol
InChI Key: RZNNEQHIXCRCKM-UHFFFAOYSA-N
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Description

The compound 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-, is a chemical that would likely be derived from furan-based molecules. While the specific compound is not directly mentioned in the provided papers, the research does involve furan derivatives and their reactions, which can provide insights into the behavior and characteristics of related compounds.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides is achieved through chlorosulfonation using chlorosulfonic acid/phosphorus pentachloride, followed by free radical bromination to afford bromomethyl analogues, which are precursors to amine derivatives . Similarly, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters by Candida antarctica Lipase B (CALB) demonstrates the versatility of furan-based compounds in creating polyesters .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial in determining their reactivity and physical properties. For example, the X-ray single-crystal diffraction study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone provides detailed insights into the arrangement of atoms within the molecule . This structural information is essential for understanding how such compounds might interact in various chemical reactions.

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. The reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone, for instance, results in the formation of several novel compounds, suggesting a rich chemistry that could be applicable to the synthesis of 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- . Additionally, the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids to afford 4-substituted 2-buten-4-olides further demonstrate the reactivity of furan molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block results in materials with specific molecular weights and physical properties, which are characterized in detail . These properties are important for practical applications and can provide a basis for predicting the behavior of related compounds like 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-.

Scientific Research Applications

Antimicrobial Activity

2-Furansulfonamide derivatives have been investigated for their antimicrobial properties. A study synthesized various furansulfonamide compounds, including derivatives similar to 4-(1-hydroxy-1-methylethyl)-2-furansulfonamide, and tested them for antimicrobial activity. These compounds exhibited moderate to promising microbial inhibitions against bacteria such as Bacillus subtillis, Staphylococcus aureus, and Escherichia coli, and fungi like Candida albicans, Aspergillus flavus, and Aspergillus niger (Desmukh et al., 2019).

Anticancer Potential

Some benzenesulfonamide derivatives have been synthesized for potential anticancer applications. Studies involving the synthesis of these compounds and their evaluation against various cancer cell lines showed that certain compounds exhibited good anticancer activity against specific cancer types like ovarian and liver cancer (Kumar et al., 2015).

Photochemical Properties

The photochemical properties of furansulfonamide derivatives have been explored, particularly in the context of photodynamic therapy for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups found that these compounds have high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of 2-furansulfonamide derivatives. These studies provide insights into the chemical properties, stability, and potential applications of these compounds in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide demonstrates the adaptability and utility of furansulfonamide derivatives in chemical synthesis (Zhang, 2006).

Safety And Hazards

The safety symbols for “2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-” include GHS07, and the signal word is "Warning" . The hazard statements include H335 (May cause respiratory irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), and H315 (Causes skin irritation) .

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNNEQHIXCRCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436448
Record name 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-

CAS RN

210827-34-2
Record name 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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